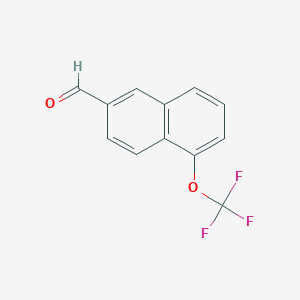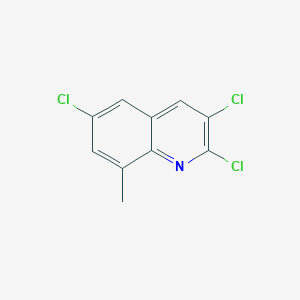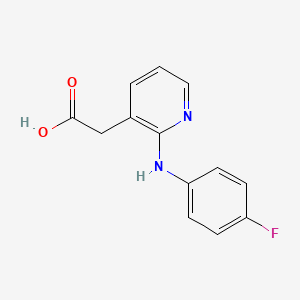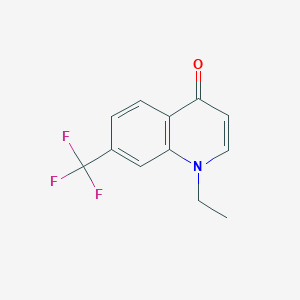
(4E)-5,8-dimethyl-3-trimethylsilylnona-4,7-dienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-5,8-dimethyl-3-trimethylsilylnona-4,7-dienal is an organic compound characterized by its unique structure, which includes a trimethylsilyl group and a conjugated diene system
准备方法
合成路线和反应条件
(4E)-5,8-二甲基-3-三甲基硅基壬-4,7-二烯醛的合成通常涉及多个步骤,从简单的有机分子开始。一种常见的合成路线包括以下步骤:
二烯体系的形成: 这可以通过一系列反应来实现,例如 Wittig 反应或 Horner-Wadsworth-Emmons 反应,以引入共轭二烯体系。
三甲基硅基的引入: 此步骤通常涉及在三乙胺等碱的存在下使用三甲基硅烷氯化物,将三甲基硅基连接到分子上。
最终组装: 最后一步是将二烯体系与醛基偶联,形成所需的化合物。
工业生产方法
(4E)-5,8-二甲基-3-三甲基硅基壬-4,7-二烯醛的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高生产过程的效率和产率。
化学反应分析
反应类型
(4E)-5,8-二甲基-3-三甲基硅基壬-4,7-二烯醛可以进行多种类型的化学反应,包括:
氧化: 醛基可以被氧化形成相应的羧酸。
还原: 醛基可以被还原形成相应的醇。
取代: 三甲基硅基可以通过亲核取代反应被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常见的还原剂包括硼氢化钠和氢化锂铝。
取代: 常见的取代反应试剂包括卤化物和亲核试剂,如胺或硫醇。
主要形成的产物
氧化: 形成相应的羧酸。
还原: 形成相应的醇。
取代: 根据所用亲核试剂的不同,形成各种取代衍生物。
科学研究应用
(4E)-5,8-二甲基-3-三甲基硅基壬-4,7-二烯醛有几个科学研究应用,包括:
化学: 用作合成更复杂有机分子的构建单元。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 研究其潜在的治疗特性以及作为药物开发的前体。
工业: 用于生产具有特定性能的材料,如聚合物和涂料。
作用机理
(4E)-5,8-二甲基-3-三甲基硅基壬-4,7-二烯醛的作用机理涉及它与各种分子靶点和途径的相互作用。三甲基硅基可以增强化合物的稳定性和反应活性,而共轭二烯体系可以参与各种化学反应。醛基可以与亲核试剂形成共价键,从而导致新化合物的形成。
作用机制
The mechanism of action of (4E)-5,8-dimethyl-3-trimethylsilylnona-4,7-dienal involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the conjugated diene system can participate in various chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new compounds.
相似化合物的比较
类似化合物
(4E)-5,8-二甲基-3-三甲基硅基壬-4,7-二烯醇: 类似的结构,但具有醇基而不是醛基。
(4E)-5,8-二甲基-3-三甲基硅基壬-4,7-二烯酸: 类似的结构,但具有羧酸基而不是醛基。
(4E)-5,8-二甲基-3-三甲基硅基壬-4,7-二烯胺: 类似的结构,但具有胺基而不是醛基。
独特性
(4E)-5,8-二甲基-3-三甲基硅基壬-4,7-二烯醛因其三甲基硅基、共轭二烯体系和醛基的组合而独一无二。这种官能团的组合赋予该化合物独特的化学性质和反应活性,使其在研究和工业中的各种应用中具有价值。
属性
分子式 |
C14H26OSi |
|---|---|
分子量 |
238.44 g/mol |
IUPAC 名称 |
(4E)-5,8-dimethyl-3-trimethylsilylnona-4,7-dienal |
InChI |
InChI=1S/C14H26OSi/c1-12(2)7-8-13(3)11-14(9-10-15)16(4,5)6/h7,10-11,14H,8-9H2,1-6H3/b13-11+ |
InChI 键 |
KEJJQSFRXSGBEW-ACCUITESSA-N |
手性 SMILES |
CC(=CC/C(=C/C(CC=O)[Si](C)(C)C)/C)C |
规范 SMILES |
CC(=CCC(=CC(CC=O)[Si](C)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B11868072.png)


![7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B11868097.png)
![2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11868100.png)




